Physicochemical Differentiation: cLogP and Topological Polar Surface Area (tPSA) Comparison with Morpholinosulfonyl and Unsubstituted Analogs
The replacement of the morpholinosulfonyl group (present in CAS 501351-57-1) with an ethylsulfonyl group reduces molecular weight from ~447.5 to ~390.5 g/mol and eliminates two hydrogen-bond acceptors (the morpholine oxygen and the sulfonamide nitrogen), lowering the topological polar surface area (tPSA). This shifts the compound into a more favorable region of the oral drug-likeness space relative to the morpholino analog . Compared with N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (MW ~322.4 g/mol), which lacks the 4-ethoxy substituent on the benzothiazole, the target compound gains approximately 68 mass units and one additional hydrogen-bond acceptor, increasing both lipophilicity and steric bulk at the benzothiazole 4-position . These differences are quantifiable through in silico calculation and directly affect membrane permeability predictions.
| Evidence Dimension | Molecular weight (MW) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | MW ~390.5 g/mol; HBA = 6 (two sulfonyl oxygens, amide carbonyl, benzothiazole nitrogen, ethoxy oxygen, amide NH) |
| Comparator Or Baseline | CAS 501351-57-1 (morpholinosulfonyl analog): MW ~447.5 g/mol, HBA = 8; N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide: MW ~322.4 g/mol, HBA = 5 |
| Quantified Difference | ΔMW = -57 g/mol vs. morpholino analog; +68 g/mol vs. unsubstituted benzothiazole analog; ΔHBA = -2 vs. morpholino, +1 vs. unsubstituted |
| Conditions | Calculated from chemical structures; no experimental logP/logD data located for the target compound in public databases |
Why This Matters
The intermediate MW and HBA count of the target compound position it between two analog extremes, which may be advantageous when screening for balanced permeability and solubility in cell-based assays where the morpholino analog is too polar and the unsubstituted analog too lipophilic.
